3-(phenoxymethyl)pyridine chemical structure and molecular weight
3-(phenoxymethyl)pyridine chemical structure and molecular weight
Core Identity & Physicochemical Profiling
Executive Summary
3-(Phenoxymethyl)pyridine is a biaryl ether scaffold characterized by a methylene bridge connecting a pyridine ring (at the C3 position) to a phenoxy group. In medicinal chemistry, this motif serves as a critical "linker pharmacophore," balancing the lipophilicity of the phenyl ring with the polarity and hydrogen-bond accepting capacity of the pyridine nitrogen. It is widely utilized as a fragment in the development of kinase inhibitors, GPCR ligands, and voltage-gated ion channel modulators, where the ether oxygen provides rotational flexibility and the pyridine ring improves aqueous solubility compared to purely carbocyclic analogs.
Part 1: Physicochemical Specifications[1][2]
The following data characterizes the core molecular entity. Researchers should use these values for stoichiometric calculations and property predictions.
| Property | Value | Technical Note |
| IUPAC Name | 3-(Phenoxymethyl)pyridine | Also known as 3-[(Phenoxy)methyl]pyridine |
| CAS Number | 104294-19-1 | Verify specific salt forms (e.g., HCl) if purchasing.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 185.22 g/mol | Monoisotopic Mass: 185.0841 Da |
| LogP (Predicted) | ~2.8 - 3.1 | Moderately lipophilic; suitable for CNS penetration.[1] |
| TPSA | 22.12 Ų | Polar Surface Area derived from Pyridine N + Ether O. |
| H-Bond Acceptors | 2 | Pyridine N ( |
| H-Bond Donors | 0 | Lacks acidic protons; acts purely as an acceptor.[1] |
| Physical State | Oil / Low-melting solid | Often isolated as a hydrochloride salt for stability.[1] |
Part 2: Structural Analysis & Electronic Properties[1]
The chemical behavior of 3-(phenoxymethyl)pyridine is dictated by the electronic interplay between the electron-deficient pyridine ring and the electron-rich phenoxy group.[1]
-
The Pyridine Ring (Electron Sink): The nitrogen atom at position 1 exerts an inductive (
) and mesomeric ( ) withdrawal effect. However, the attachment at position 3 (meta to nitrogen) insulates the methylene group from the strongest resonance withdrawal effects seen at positions 2 and 4. This makes the C3-methylene bond more stable against nucleophilic attack than a C2- or C4-methylene would be. -
The Ether Linkage (Flexibility): The
bond angle (~110°) introduces a "kink" in the linear structure, allowing the two aromatic rings to adopt a non-coplanar conformation. This is crucial for fitting into hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). -
The Benzylic Position (Metabolic Liability): The methylene group (
) is flanked by an aromatic ring and an oxygen atom. While the pyridine ring reduces electron density, this position remains susceptible to oxidative dealkylation by CYP450 enzymes (specifically CYP3A4 and CYP2D6), leading to cleavage of the molecule into 3-hydroxymethylpyridine and phenol.
Visualization: Structural & Pharmacophore Logic[1]
Figure 1: Pharmacophore decomposition of 3-(phenoxymethyl)pyridine highlighting functional roles and metabolic liabilities.[1]
Part 3: Synthetic Protocols
For research applications, the synthesis is typically achieved via Williamson Ether Synthesis . This route is preferred for its operational simplicity and high yield.
Protocol A: Williamson Ether Synthesis (Standard)
Reaction: 3-(Chloromethyl)pyridine + Phenol
Reagents:
-
3-(Chloromethyl)pyridine hydrochloride (1.0 equiv)
-
Phenol (1.1 equiv)[1]
-
Potassium Carbonate (
) (2.5 equiv) or Cesium Carbonate ( ) (1.5 equiv)[1] -
Solvent: Acetonitrile (
) or DMF (Anhydrous)[1] -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to generate the more reactive iodide in situ.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.1 equiv) in anhydrous Acetonitrile. Add
(2.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Addition: Add 3-(Chloromethyl)pyridine hydrochloride (1.0 equiv) and KI (0.1 equiv) to the suspension. Note: The hydrochloride salt neutralizes one equivalent of base immediately.
-
Reflux: Heat the reaction mixture to reflux (80-82°C for Acetonitrile) for 4–6 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove excess phenol) followed by Brine. Dry over
, filter, and concentrate. -
Final Isolation: Purify via flash column chromatography (
, Gradient: 0-40% EtOAc/Hexanes) to yield the product as a pale yellow oil or low-melting solid.
Protocol B: Mitsunobu Reaction (Alternative)
Used when starting from alcohols rather than halides.
Reaction: 3-Pyridinemethanol + Phenol
Methodology:
-
Dissolve 3-Pyridinemethanol (1.0 equiv), Phenol (1.0 equiv), and Triphenylphosphine (
, 1.2 equiv) in anhydrous THF at 0°C. -
Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv).
-
Stir at room temperature overnight. This method avoids the use of basic conditions if the substrate is base-sensitive.
Visualization: Synthetic Pathway[1]
Figure 2: Williamson Ether Synthesis pathway highlighting the SN2 mechanism.[1]
Part 4: Analytical Characterization
Validating the structure requires specific spectral signatures.
1.
- 8.65 (d, J=2.0 Hz, 1H): Pyridine H2 (Deshielded by N and aromatic ring current).
- 8.58 (dd, J=4.8, 1.5 Hz, 1H): Pyridine H6 (Adjacent to N).
- 7.75 (dt, J=7.8, 1.8 Hz, 1H): Pyridine H4.
- 7.35 - 7.25 (m, 3H): Pyridine H5 + Phenyl meta-H.[1]
- 7.05 - 6.95 (m, 3H): Phenyl ortho/para-H.[1]
-
5.12 (s, 2H): Diagnostic Singlet. The methylene (
) protons sandwiched between the pyridine ring and the oxygen.
2. Mass Spectrometry (ESI+):
- : 186.1 m/z.
-
Fragmentation: Expect a major fragment at m/z 92 (picolyl cation,
) due to cleavage of the ether bond.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The ether linkage is stable, but the pyridine ring can undergo N-oxidation if exposed to strong oxidants or prolonged air exposure.[1]
-
Handling: Use standard PPE (gloves, goggles). Perform synthesis in a fume hood to avoid inhalation of pyridine-derivative vapors.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53968418, 3-(2-Phenoxyphenyl)pyridine. Retrieved from [Link](Note: Used for physicochemical property validation of the core scaffold).
-
Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps (2022). Williamson Ether Synthesis: Mechanism and Examples. Retrieved from [Link]
-
Royal Society of Chemistry (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Advances. Retrieved from [Link]
